molecular formula C15H19NO2 B3033926 5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 1266373-75-4

5-isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B3033926
CAS No.: 1266373-75-4
M. Wt: 245.32
InChI Key: PAQSBUFSZTXBMO-UHFFFAOYSA-N
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Description

5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, also known as 5-IBICA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been found to have a number of biochemical and physiological effects. This article will provide an overview of 5-IBICA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Interactions and Characterization

Indole derivatives are extensively studied for their intermolecular interactions, crystalline structures, and thermal stability. For instance, the study by Barakat et al. (2017) on a bromo-indole derivative revealed insights into crystal structure, Hirshfeld surface analysis, and thermal behavior, suggesting applications in material science and molecular engineering (Barakat et al., 2017).

Synthetic Applications

Indole derivatives serve as key intermediates in organic synthesis, offering pathways to a broad range of biologically active compounds. For example, the work on indole carbaldehydes by Acheson et al. (1979) outlines their role in synthesizing diverse indole-based structures, indicating their importance in developing pharmaceuticals and complex organic molecules (Acheson et al., 1979).

Anticancer Properties

Certain indole derivatives have been explored for their potential anticancer properties, as seen in the synthesis of new heterocyclic compounds derived from indole carbaldehydes, which showed significant antiproliferative potency towards cancer cell lines (Fawzy et al., 2018).

Catalysis and Green Chemistry

Indole derivatives are also pivotal in catalysis, as demonstrated by Kothandaraman et al. (2011) in their study on gold-catalyzed cycloisomerizations, highlighting the role of indole compounds in facilitating efficient and sustainable chemical transformations (Kothandaraman et al., 2011).

Properties

IUPAC Name

1,2-dimethyl-5-(2-methylpropoxy)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10(2)9-18-12-5-6-15-13(7-12)14(8-17)11(3)16(15)4/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQSBUFSZTXBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OCC(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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